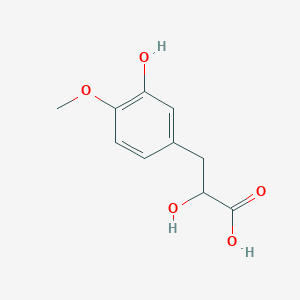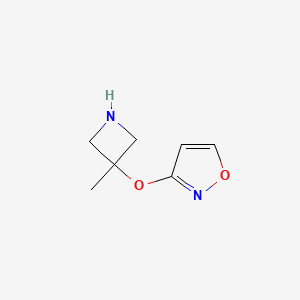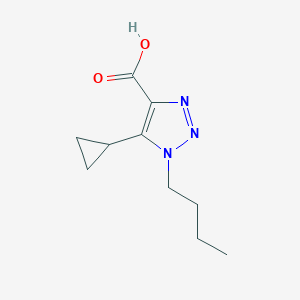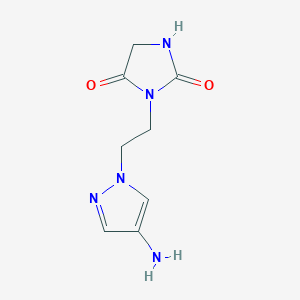
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of ferulic acid and is characterized by the presence of both hydroxyl and methoxy groups on its aromatic ring. This compound is notable for its antioxidant properties and is found in various plant-based foods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically begins with ferulic acid.
Hydrogenation: Ferulic acid undergoes catalytic hydrogenation in the presence of a palladium catalyst to reduce the double bond, yielding dihydroferulic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation, lithium aluminum hydride (LiAlH4) for reducing carboxyl groups.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated aromatic rings or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is used as a precursor for synthesizing various bioactive molecules. Its antioxidant properties make it a valuable compound for studying radical scavenging mechanisms.
Biology
In biological research, this compound is studied for its role in plant metabolism and its effects on human health. It is known to be a metabolite produced by gut microbiota, influencing various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate oxidative stress pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant properties. It is also explored for its potential in food preservation and enhancement of nutritional value.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with free radicals, neutralizing them and preventing oxidative damage. It targets various molecular pathways, including the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound exerts its antioxidant and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Ferulic Acid: The parent compound, known for its strong antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activity.
Sinapic Acid: Contains additional methoxy groups, enhancing its antioxidant potential.
Uniqueness
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific structural features that confer distinct antioxidant properties. Its reduced form compared to ferulic acid provides different reactivity and stability, making it suitable for various applications where ferulic acid might not be as effective.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14) |
Clave InChI |
UIQJPTIJLALAGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)




![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)




![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
